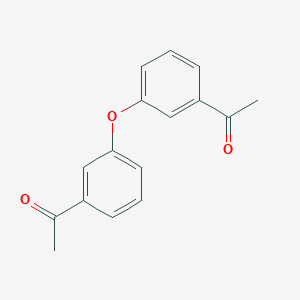
3,3'-Diacetyldiphenyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 It is a derivative of diphenyl ether, characterized by the presence of acetyl groups at the 3 and 3’ positions on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diacetyldiphenyl Ether typically involves the acetylation of diphenyl ether. One common method is the Friedel-Crafts acylation, where diphenyl ether reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5-O-C6H5+2CH3COClAlCl3C6H4(COCH3)-O-C6H4(COCH3)+2HCl
Industrial Production Methods: Industrial production of 3,3’-Diacetyldiphenyl Ether may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3,3’-Dicarboxydiphenyl Ether.
Reduction: 3,3’-Di(hydroxyethyl)diphenyl Ether.
Substitution: 3,3’-Dinitrodiphenyl Ether or 3,3’-Dihalodiphenyl Ether.
Aplicaciones Científicas De Investigación
3,3’-Diacetyldiphenyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Diacetyldiphenyl Ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acetyl groups can influence the compound’s ability to penetrate cell membranes and interact with intracellular components. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Diphenyl Ether: The parent compound, lacking the acetyl groups.
3,3’-Dinitrodiphenyl Ether: A derivative with nitro groups instead of acetyl groups.
3,3’-Dihydroxydiphenyl Ether: A derivative with hydroxyl groups instead of acetyl groups.
Comparison: 3,3’-Diacetyldiphenyl Ether is unique due to the presence of acetyl groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. For example, the acetyl groups can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, such as nucleophilic acyl substitution.
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1-[3-(3-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3 |
Clave InChI |
NOPHAWSRXPXHKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


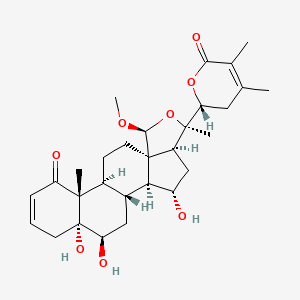
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
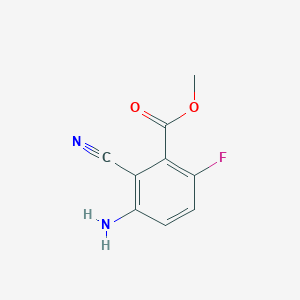
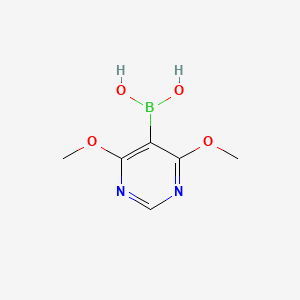
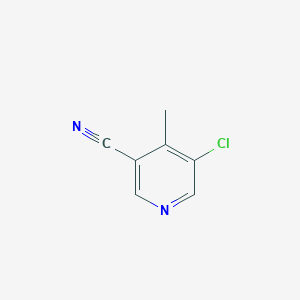
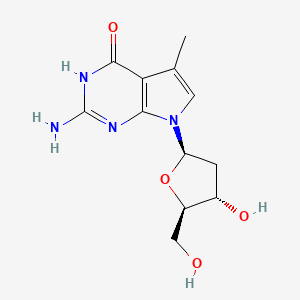
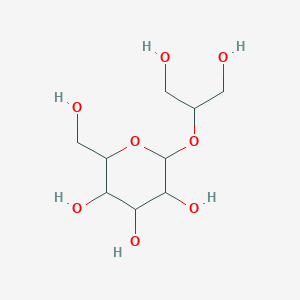
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
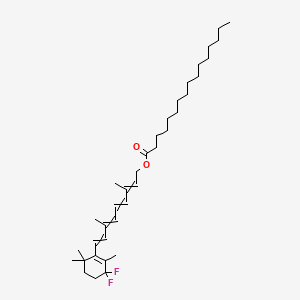
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)

